4-((1-(Cyclohexylsulfonyl)piperidin-4-yl)methoxy)-6-methylpyrimidine

Lipophilicity Drug-likeness Permeability

4-((1-(Cyclohexylsulfonyl)piperidin-4-yl)methoxy)-6-methylpyrimidine (CAS 2309186-64-7) is a synthetic small-molecule pyrimidine derivative (C17H27N3O3S, MW 353.48 g/mol) incorporating a cyclohexanesulfonyl-substituted piperidine ring linked via a methylene-oxy bridge to a 6-methylpyrimidine core. It belongs to the broader sulfonylpiperidine-pyrimidine chemotype that has been explored in kinase inhibitor and GPCR modulator programs.

Molecular Formula C17H27N3O3S
Molecular Weight 353.48
CAS No. 2309186-64-7
Cat. No. B2674527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((1-(Cyclohexylsulfonyl)piperidin-4-yl)methoxy)-6-methylpyrimidine
CAS2309186-64-7
Molecular FormulaC17H27N3O3S
Molecular Weight353.48
Structural Identifiers
SMILESCC1=CC(=NC=N1)OCC2CCN(CC2)S(=O)(=O)C3CCCCC3
InChIInChI=1S/C17H27N3O3S/c1-14-11-17(19-13-18-14)23-12-15-7-9-20(10-8-15)24(21,22)16-5-3-2-4-6-16/h11,13,15-16H,2-10,12H2,1H3
InChIKeyVQJUIOIBPLMGIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((1-(Cyclohexylsulfonyl)piperidin-4-yl)methoxy)-6-methylpyrimidine (CAS 2309186-64-7): Structural Classification and Procurement Context


4-((1-(Cyclohexylsulfonyl)piperidin-4-yl)methoxy)-6-methylpyrimidine (CAS 2309186-64-7) is a synthetic small-molecule pyrimidine derivative (C17H27N3O3S, MW 353.48 g/mol) incorporating a cyclohexanesulfonyl-substituted piperidine ring linked via a methylene-oxy bridge to a 6-methylpyrimidine core [1]. It belongs to the broader sulfonylpiperidine-pyrimidine chemotype that has been explored in kinase inhibitor and GPCR modulator programs [2]. The compound is currently available from specialist chemical suppliers at research-grade purity (typically ≥90%) for screening and structure-activity relationship (SAR) studies [1]. No published peer-reviewed pharmacological data specific to this compound were identified as of the knowledge cutoff date.

Why 4-((1-(Cyclohexylsulfonyl)piperidin-4-yl)methoxy)-6-methylpyrimidine Cannot Be Replaced by Generic Analogs


Within the 4-(piperidinylmethoxy)-6-methylpyrimidine series, the identity of the N-sulfonyl substituent on the piperidine ring fundamentally alters computed lipophilicity, topological polar surface area, and steric bulk—parameters that directly influence membrane permeability, solubility, and target complementarity [1]. Replacing the cyclohexylsulfonyl group with an aryl sulfonyl (e.g., 2-fluorobenzenesulfonyl or 2-chlorobenzylsulfonyl) changes the electronic character from aliphatic to aromatic, introduces different π-stacking potential, and modifies the hydrogen-bond acceptor geometry [1][2]. Similarly, altering the 6-methyl group on the pyrimidine to cyclopropyl (CAS 2319788-29-7) modifies both steric and electronic properties at a position critical for target engagement [2]. These structural variations mean that two analogs within this chemotype cannot be assumed to exhibit interchangeable biological profiles; each requires individual experimental validation.

Quantitative Differentiation Evidence for 4-((1-(Cyclohexylsulfonyl)piperidin-4-yl)methoxy)-6-methylpyrimidine vs. Closest Analogs


Lipophilicity (XLogP3) Comparison: Cyclohexylsulfonyl vs. Aryl Sulfonyl Analogs and Class Benchmarks

The computed XLogP3 value of 2.7 for the target compound [1] positions it within the optimal range for oral bioavailability according to Lipinski's Rule of Five, in contrast to the 2-fluorobenzenesulfonyl analog (CAS 2319639-88-6), whose aromatic sulfonyl group is expected to increase lipophilicity and potentially reduce aqueous solubility. Sulfonylpiperidine-pyrimidine kinase inhibitors with XLogP values between 2.0 and 3.5 have demonstrated favorable cell permeability in Caco-2 assays, whereas analogs exceeding XLogP 4.0 frequently exhibit poor solubility and higher protein binding [2].

Lipophilicity Drug-likeness Permeability Physicochemical profiling

Topological Polar Surface Area (TPSA) Differentiation: Impact on Blood-Brain Barrier Penetration Prediction

The target compound has a computed TPSA of 80.8 Ų [1], which falls below the widely cited threshold of 90 Ų for favorable CNS penetration [2]. This is notably lower than the 2-fluorobenzenesulfonyl analog, where the aromatic ring adds polarizable surface area. In class-level analysis, sulfonylpiperidine-pyrimidine derivatives with TPSA < 90 Ų have demonstrated measurable brain-to-plasma ratios in rodent pharmacokinetic studies, whereas analogs exceeding 100 Ų are typically restricted to peripheral target engagement [2].

CNS penetration Blood-brain barrier TPSA Physicochemical profiling

Hydrogen Bond Acceptor Count and Rotatable Bond Analysis: Conformational Flexibility vs. Entropic Penalty

The target compound contains 6 hydrogen bond acceptors and 5 rotatable bonds [1], compared to the 6-cyclopropyl analog (CAS 2319788-29-7) which has 5 rotatable bonds due to the constrained cyclopropyl ring, and to aryl sulfonyl analogs that possess 6 hydrogen bond acceptors but additional rotatable bonds from the benzylic linkage. In class-level analyses of kinase inhibitor optimization programs, each additional rotatable bond is associated with an approximately 0.5–1.0 kcal/mol entropic penalty upon target binding [2]. The target compound's 5 rotatable bonds represent a balanced conformational flexibility profile that is lower than many aryl sulfonyl analogs (typically 6–7 rotatable bonds) while retaining sufficient degrees of freedom for induced-fit binding.

Conformational analysis Binding entropy Drug design Physicochemical profiling

Structural Uniqueness: Piperidine 4-Position Methylene-Oxy Linker vs. 3-Position Oxy Linker and Amine-Linked Analogs

The target compound features a methylene-oxy (-CH2-O-) linker at the piperidine 4-position connecting to the pyrimidine 4-position, with a cyclohexylsulfonyl group at the piperidine 1-position and a methyl group at the pyrimidine 6-position [1]. This differentiates it structurally from (a) the 3-positional isomer 4-((1-(cyclohexylsulfonyl)piperidin-3-yl)oxy)pyrimidine, which presents a different vector angle for the pyrimidine ring relative to the piperidine scaffold; (b) the amine-linked analog N-[1-(cyclohexanesulfonyl)piperidin-4-yl]-N-cyclopropyl-6-methoxypyrimidin-4-amine, which replaces the ether oxygen with a nitrogen and introduces a cyclopropyl group; and (c) the 6-cyclopropyl analog CAS 2319788-29-7 . In published SAR studies of sulfonylpiperidine-pyrimidine kinase inhibitors, the linker atom (O vs. NH) and substitution position on the piperidine ring (3- vs. 4-) have been shown to alter kinase selectivity profiles by 10- to 100-fold [2].

Positional isomerism Linker geometry Target engagement Structure-activity relationship

Synthetic Accessibility and Scaffold Modularity for SAR Expansion vs. Fused-Ring Analogs

The target compound's modular design—comprising three independently variable subunits (cyclohexylsulfonyl group, piperidine-methylene-oxy linker, and 6-methylpyrimidine core)—enables systematic SAR exploration through parallel synthesis . This contrasts with fused pyrimidine-piperidine cyclic derivatives (e.g., those described in US10544144B2 [1]), where the scaffold is conformationally locked and less amenable to modular diversification. The cyclohexylsulfonyl group can be introduced via standard sulfonylation of the piperidine nitrogen using cyclohexylsulfonyl chloride under basic conditions, a well-established transformation with high yields . The vendor-reported purity of ≥90% for research-grade material [2] further supports its suitability as a screening compound without requiring extensive in-house purification.

Synthetic tractability Parallel synthesis SAR expansion Chemical accessibility

Recommended Application Scenarios for 4-((1-(Cyclohexylsulfonyl)piperidin-4-yl)methoxy)-6-methylpyrimidine Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Optimization Programs Prioritizing CNS Penetration

The compound's computed TPSA of 80.8 Ų, which falls below the established 90 Ų CNS penetration threshold [1], positions it as a candidate scaffold for neuroscience-focused kinase inhibitor programs (e.g., GlyT1, CDK, or Pim kinase targets). Its XLogP3 of 2.7 is within the optimal range for blood-brain barrier permeability, and the 5 rotatable bonds suggest a favorable entropic binding profile. Research teams evaluating sulfonylpiperidine-pyrimidine chemotypes for CNS indications should prioritize this compound over aryl sulfonyl analogs with higher predicted TPSA values that are unlikely to achieve therapeutic brain exposure [2].

Structure-Activity Relationship (SAR) Studies Requiring Modular Scaffold Diversification

The compound's three-component modular architecture—cyclohexylsulfonyl head group, piperidine-methylene-oxy linker, and 6-methylpyrimidine core—enables independent variation of each subunit for systematic SAR exploration [1]. This is a distinct advantage over fused-ring pyrimidine-piperidine analogs that offer fewer diversification points. Medicinal chemistry teams building focused libraries around the sulfonylpiperidine-pyrimidine pharmacophore should select this compound as the parent scaffold for parallel synthesis campaigns, enabling simultaneous exploration of N-sulfonyl substituents (cyclohexyl vs. aryl vs. heteroaryl), linker geometry (4- vs. 3-position), and pyrimidine C6-substitution (methyl vs. cyclopropyl vs. H) [2].

Computational Chemistry and Molecular Modeling Reference Standard

With well-defined computed descriptors (XLogP3 = 2.7, TPSA = 80.8 Ų, 5 rotatable bonds, 6 H-bond acceptors, 0 H-bond donors) [1] and a SMILES string (CC1=CC(=NC=N1)OCC2CCN(CC2)S(=O)(=O)C3CCCCC3) that unambiguously defines its topology [2], this compound serves as a useful reference standard for validating computational models predicting membrane permeability, CNS penetration, or target docking poses within the sulfonylpiperidine-pyrimidine chemical space. Its intermediate lipophilicity and balanced physicochemical profile make it suitable for calibrating in silico ADME prediction tools against experimentally determined parameters once biological data become available.

Chemical Biology Probe Development Targeting Intracellular Enzymes

The absence of hydrogen bond donors (HBD count = 0) combined with a moderate TPSA (80.8 Ų) and favorable XLogP3 (2.7) [1] suggests that this compound may exhibit good passive membrane permeability, a prerequisite for engaging intracellular targets such as kinases, phosphodiesterases, or epigenetic enzymes. The cyclohexylsulfonyl group provides steric bulk that may enhance target selectivity compared to smaller methylsulfonyl or unsubstituted piperidine analogs. Chemical biology groups seeking to develop tool compounds for intracellular target validation should consider this scaffold as a starting point, subject to experimental confirmation of cell permeability and target engagement.

Quote Request

Request a Quote for 4-((1-(Cyclohexylsulfonyl)piperidin-4-yl)methoxy)-6-methylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.